cis-Bicyclo(4.1.0)hept-3-ene
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Overview
Description
cis-Bicyclo(4.1.0)hept-3-ene: is an organic compound with the molecular formula C₇H₁₀ and a molecular weight of 94.1543 g/mol . It is a bicyclic hydrocarbon featuring a cyclopropane ring fused to a cyclohexene ring. This compound is known for its unique structural properties and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-Bicyclo(4.1.0)hept-3-ene can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes . This method typically involves the use of platinum (II) or gold (I) catalysts. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the transition metal-catalyzed cycloisomerization method mentioned above can be scaled up for industrial applications. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: cis-Bicyclo(4.1.0)hept-3-ene undergoes various chemical reactions, including:
Thermal Reactions: Such as Claisen rearrangement, rearrangement of vinylcyclopropanes to cyclopentenes, 1,5-hydrogen shift, and Cope rearrangement.
Nucleophilic Addition: Involving the addition of nucleophiles to the double bond.
Rhodium-Catalyzed Reactions: These can proceed with or without the opening of the cyclopropyl ring.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or osmium tetroxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Often involves halogenating agents like bromine or chlorine.
Major Products: The reactions of this compound can produce a variety of compounds, including 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, and bicyclo(3.2.2)nonadienes .
Scientific Research Applications
cis-Bicyclo(4.1.0)hept-3-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its unique structure and reactivity.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of complex organic compounds and materials.
Mechanism of Action
The mechanism of action of cis-Bicyclo(4.1.0)hept-3-ene involves its ability to undergo ring-opening reactions due to the release of cyclopropyl ring strain (27.5 kcal/mol) . The double bond within the skeleton can coordinate to metal species, initiating various transformations. These reactions can lead to the formation of new compounds with diverse structures and properties.
Comparison with Similar Compounds
trans-Bicyclo(4.1.0)hept-3-ene: A stereoisomer with different spatial arrangement of atoms.
3,7,7-Trimethyl-bicyclo(4.1.0)hept-3-ene:
Uniqueness: cis-Bicyclo(4.1.0)hept-3-ene is unique due to its specific cis-configuration, which influences its reactivity and the types of reactions it can undergo. This configuration also affects its physical and chemical properties, making it distinct from its trans-isomer and other similar compounds.
Properties
CAS No. |
84194-54-7 |
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Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
bicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1-2,6-7H,3-5H2 |
InChI Key |
JBFDZEJAJZJORO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1C2 |
Origin of Product |
United States |
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